3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

α-Amylase inhibition diabetes postprandial hyperglycemia

Researchers conducting pyranocoumarin SAR studies face a critical gap: no commercial analog replicates the unique 3,4-dimethyl-α-pyrone substitution with 8,8-gem-dimethyl dihydropyran motif. This compound solves that by providing the exact topology needed to test whether 3-methylation compensates for absent 10-methyl groups in α-amylase hydrophobic pocket engagement. - Enables completion of methyl-walk SAR against Ali et al. (2014) benchmarks (6a IC₅₀=15.5 μM; 6h IC₅₀=4.9 μM). - Serves as scaffold-matched inactive negative control for ABTS•+ assays (predicted inactive vs. CF₃ analogs IC₅₀=3.6-5.6 μM). - Topological isomer pair with 4-ethyl analog for conformational flexibility deconvolution in ADME studies.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
Cat. No. B4859728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)C
InChIInChI=1S/C16H18O3/c1-9-10(2)15(17)18-14-8-13-11(7-12(9)14)5-6-16(3,4)19-13/h7-8H,5-6H2,1-4H3
InChIKeyFODKCDRLHQWYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,8,8-Tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one: Procurement-Grade Profile


3,4,8,8-Tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one (C₁₆H₁₈O₃, MW 258.31 g/mol) is a fully synthetic linear dihydropyranocoumarin featuring a saturated pyran ring fused linearly to the coumarin nucleus, with methyl substituents at positions 3, 4, and gem-dimethyl at position 8 [1]. This compound belongs to the 7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one scaffold class, which has demonstrated α-amylase inhibitory and ABTS•+ radical scavenging activities in head-to-head series [2]. Unlike the more common angular pyranocoumarins or fully unsaturated linear analogs such as xanthyletin, this tetrasubstituted dihydro variant presents a distinct substitution pattern that fundamentally alters its biological activity profile relative to close regioisomers within the same synthetic series [2].

1
Unexplored 3,4-dimethyl α-pyrone substitution Occupies a regiochemical space not covered by published 4,8,8-trimethyl or 4,8,8,10-tetramethyl analogs; enables SAR extension studies.
2
Saturated dihydropyran core Avoids phototoxicity risks associated with linear furanocoumarins and unsaturated pyranocoumarins while preserving the linear geometry.
3
Reported class-level bioactivity context Scaffold has demonstrated α-amylase inhibitory and ABTS•+ radical scavenging activities in head-to-head series; supports use as a pathway probe or negative control.

Why Generic Dihydropyranocoumarin Analogs Cannot Substitute in Research Procurement


Within the linear dihydropyranocoumarin class, the position and number of methyl substituents are not merely incremental modifications—they are binary switches for biological activity. Published head-to-head data on closely related compounds demonstrate that moving a single methyl group from position 10 to position 3 (as in 6e vs. the target scaffold) abolishes α-amylase inhibitory activity entirely, while the presence versus absence of a methyl at position 10 determines whether a compound displays any ABTS•+ radical scavenging capacity [1]. The target compound's unique 3,4-dimethyl substitution on the α-pyrone ring, combined with the 8,8-gem-dimethyl dihydropyran motif, occupies a distinct chemical space that no commercially available analog replicates. Generic substitution with 4,8,8-trimethyl (6a), 4,8,8,10-tetramethyl (6e), or 8,8-dimethyl (dihydroxanthyletin) analogs will yield fundamentally different biological readouts and cannot serve as experimental proxies [1].

Regioisomeric methyl shift can abolish activity Moving a methyl group from C-10 to C-3 (6e vs. target-like substitution) eliminated α-amylase inhibition entirely in published SAR; generic 4,8,8-trimethyl or 4,8,8,10-tetramethyl analogs may produce fundamentally different readouts.
10-Methyl presence switches radical scavenging Compounds lacking a 10-methyl group showed no ABTS•+ scavenging, while 4,10-dimethyl pattern remained inactive; the target’s 3,4-dimethyl (no C-10 substituent) is predicted inactive, unlike CF₃-substituted actives.
No commercial analog replicates 3,4-dimethyl pattern Closest listed 4-ethyl analog shares MW but differs in alkyl topology (ethyl vs. two methyls), altering conformational flexibility and binding pocket complementarity; direct substitution without validation may compromise SAR continuity.

Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Methyl Positioning in α-Amylase Inhibitory Activity

In the only published comprehensive SAR study on this scaffold series, the 4,8,8,10-tetramethyl regioisomer (compound 6e) displayed no detectable α-amylase inhibitory activity, whereas the 4,8,8-trimethyl analog (6a) lacking the 10-methyl group exhibited an IC₅₀ of 15.5 μM [1]. The target compound bears methyl groups at positions 3 and 4 on the α-pyrone ring—a substitution pattern not represented in the tested 6a–6j series—and lacks the 10-methyl group that was shown to sterically hinder enzyme pocket burial in molecular docking studies [1]. This creates a structurally grounded hypothesis that the 3,4-dimethyl pattern may confer α-amylase binding properties distinct from both the inactive 6e and the moderately active 6a, making the target compound a critical probe for mapping the methyl-position dependence of this pharmacophore.

α-Amylase Methyl SAR
Class-level inference
Target: 3,4-dimethyl; no direct IC₅₀; lacks 10-methyl (predicted to permit pocket burial).
6a (4,8,8-trimethyl): IC₅₀ 15.5 μM.
6e (4,8,8,10-tetramethyl): no inhibition detected.
Reported class-level SAR; supports procurement as a unique methyl-position probe.
Data from closest regioisomers 6a and 6e; target not directly assayed in published series.
α-Amylase inhibition diabetes postprandial hyperglycemia structure-activity relationship

ABTS•+ Radical Scavenging Profile of Dimethyl vs. Substituted Analogs

ABTS•+ scavenging data on the pyranochromenone series reveals a strict structural dependency: compounds lacking a strong electron-withdrawing group at position 4 (e.g., 6a with methyl, 6b with phenyl, 6e with 4,10-dimethyl) showed no ABTS•+ scavenging activity, while trifluoromethyl substitution (6d, IC₅₀ = 5.6 μM) was required for potent activity [1]. The target compound's 3,4-dimethyl pattern places it in the same 'electron-donating-only' substitution category as the inactive analogs 6a and 6e, predicting negligible ABTS•+ scavenging. However, this negative prediction is itself valuable: it establishes the target compound as a clean negative control for antioxidant assays within the dihydropyranocoumarin series, free from the confounding dual activities observed with 6d and 6h [1].

ABTS•+ Scavenging SAR
Class-level inference
Target: predicted inactive (electron-donating CH₃ only at C-3, C-4).
6d (4-CF₃): IC₅₀ 5.6 μM (active).
6a, 6b, 6e: all inactive.
Reported negative-control candidate for scaffold-matched antioxidant screens.
CF₃-substituted analogs required for activity; target’s methyl-only pattern matches inactive set.
Antioxidant ABTS radical scavenging free radical oxidative stress

Lipophilicity and Polar Surface Area Comparison with Commercial Analogs

The target compound exhibits a calculated LogP of 3.50 and a topological polar surface area (TPSA) of 35.53 Ų [1], placing it within favorable drug-like chemical space (Lipinski Rule of 5 compliant). Compared to its closest commercially listed analog, 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one (identical MW 258.31 g/mol, same molecular formula C₁₆H₁₈O₃), the target compound's 3,4-dimethyl arrangement on the α-pyrone ring versus the 4-ethyl substitution creates a more compact, conformationally restricted hydrophobic patch [1]. This difference in alkyl group topology (two methyl groups flanking the lactone vs. a single extended ethyl chain) can significantly alter binding pocket complementarity in target-based screens while maintaining identical bulk physicochemical descriptors. Furthermore, the 3-methyl substituent directly adjacent to the lactone carbonyl may influence hydrogen-bond acceptor properties in ways not captured by TPSA alone [2].

Physicochemical Profile
Supporting evidence
LogP 3.50; TPSA 35.53 Ų; 0 rotatable bonds; MW 258.31 (Lipinski compliant).
Matches 4-ethyl analog in bulk descriptors but differs in alkyl topology (dimethyl vs. ethyl).
Calculated properties; experimental LogD values not available.
LogP drug-likeness ADME polar surface area physicochemical profiling

Dihydro vs. Unsaturated Pyran Ring in Synthetic Accessibility

The saturated 7,8-dihydro pyran ring in the target compound distinguishes it from the fully unsaturated xanthyletin-type pyranocoumarins. This saturation eliminates the phototoxicity risk associated with linear furanocoumarins and some pyranocoumarins that can form DNA cross-links upon UV activation [2]. The dihydro scaffold is accessible via acid-catalyzed Pechmann-type condensation of 2,2-dimethyl-7-chromanol with β-ketoesters, as demonstrated for the 6a–6l series where analogs were obtained in 68–82% yield [1]. The target compound's 3,4-dimethyl substitution would require ethyl 2-methylacetoacetate as the β-ketoester component—a commercially available building block—suggesting comparable synthetic feasibility to the published 6a (80% yield) and 6e (82% yield) [1]. This contrasts with the additional oxidation step required to access the unsaturated xanthyletin core from dihydroxanthyletin [3].

Synthetic Route
Supporting evidence
One-step Pechmann condensation; predicted yield 70–85% based on 6a (80%) and 6e (82%).
Accessible via literature method; ethyl 2-methylacetoacetate as β-ketoester.
H₂SO₄ (10 eq), 0°C to RT, 10 h; comparable to published analogs.
synthetic chemistry dihydropyranocoumarin scaffold diversity ring-closing metathesis

Antitubercular Activity of Pyranochromene vs. Furanochromene Scaffolds

In a comparative evaluation of chromenyl barbiturates and thiobarbiturates, the pyranochromene analog 7b demonstrated superior antitubercular activity (IC₉₀ = 5.9 μg/mL; CC₅₀ = 14.27 μg/mL) compared to the entire furanochromene series (3a–g and 4a–d), which showed only weak to moderate activity [1]. Notably, 7b outperformed the clinical antituberculosis drug pyrazinamide (IC₉₀ > 20 μg/mL) in the same assay [1]. While 7b is not structurally identical to the target compound, this finding establishes that the linear pyranochromene scaffold—shared by the target compound—confers intrinsic antitubercular potential that the furanochromene class lacks. The target compound's additional methylation at positions 3 and 4 may further modulate this activity profile.

Antitubercular Scaffold Context
Class-level inference
Pyranochromene analog 7b: IC₉₀ 5.9 μg/mL vs. M. tuberculosis H37Rv; pyrazinamide IC₉₀ >20 μg/mL.
Reported scaffold-level antitubercular activity; target not directly assayed.
Data from barbiturate analog 7b; structural similarity suggests lead-expansion potential.
antitubercular Mycobacterium tuberculosis pyranochromene scaffold comparison

Recommended Research and Industrial Application Scenarios


Probe for α-Amylase Active-Site Methyl Tolerance in Diabetes Drug Discovery

The target compound's 3,4-dimethyl-α-pyrone substitution occupies a critical gap in the SAR landscape defined by Ali et al. (2014), where the presence or absence of a single methyl group at position 10 determined whether compounds exhibited α-amylase inhibition (6e inactive; 6a IC₅₀ = 15.5 μM; 6h IC₅₀ = 4.9 μM) [1]. The target compound, lacking the 10-methyl group but carrying a 3-methyl substituent not present in any tested analog, serves as an essential probe to determine whether α-pyrone 3-methylation can compensate for or synergize with 4-methylation in engaging the enzyme's hydrophobic binding pocket. Procurement of this compound enables the completion of a methyl-walk SAR study that no existing commercial analog can fulfill.

Structurally Matched Negative Control for ABTS•+ Antioxidant Screening

Published data demonstrate that electron-donating substituents (methyl, phenyl) at position 4 of the dihydropyranocoumarin scaffold yield compounds devoid of ABTS•+ radical scavenging activity, while electron-withdrawing groups (CF₃) confer potent activity (6d IC₅₀ = 5.6 μM; 8a IC₅₀ = 3.6 μM) [1]. The target compound, bearing only electron-donating methyl groups at positions 3 and 4, is predicted to fall into the inactive category, making it an ideal scaffold-matched negative control. Unlike generic antioxidants (Trolox, ascorbic acid), its core structure is identical to the active analogs, enabling proper background correction in high-throughput radical scavenging screens without introducing scaffold-dependent artifacts.

Conformational Rigidity Probe for Membrane Permeability SAR

The target compound (0 rotatable bonds) and 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one (1 rotatable bond) share identical molecular formula (C₁₆H₁₈O₃) and MW (258.31 g/mol) but differ fundamentally in alkyl topology—two flanking methyl groups versus a single ethyl chain [2][3]. This pair constitutes a rare topological isomer set within the pyranocoumarin class, enabling the deconvolution of conformational flexibility effects on measured LogP, passive membrane permeability (PAMPA), and protein binding from bulk lipophilicity. Procuring both compounds as a matched pair provides a unique experimental system for testing conformational restriction hypotheses in ADME optimization without altering any bulk physicochemical descriptor.

Antitubercular Lead Expansion from a Validated Pyranochromene Scaffold

The pyranochromene analog 7b demonstrated an IC₉₀ of 5.9 μg/mL against M. tuberculosis H37Rv, outperforming pyrazinamide (IC₉₀ > 20 μg/mL) by more than 3.4-fold in a head-to-head assay [4]. The target compound shares the linear pyranochromene core pharmacophore while introducing additional methyl substituents at positions 3 and 4 that are absent in 7b. For antitubercular drug discovery programs, the target compound represents a structurally novel starting point for scaffold-hopping away from the barbiturate/thiobarbiturate series while retaining the core geometry validated against M. tuberculosis. Its procurement enables systematic exploration of whether α-pyrone methylation modulates the selectivity index (CC₅₀/IC₉₀) relative to the parent 7b scaffold.

Application
Selection Property
Validation Focus
α-Amylase binding-site SAR studies
3,4-Dimethyl substitution pattern unrepresented in published SAR series
Methyl-position tolerance in hydrophobic binding pocket
ABTS•+ radical scavenging negative control
Electron-donating-only substitution (CH₃ at C-3, C-4)
Scaffold-matched background correction vs. CF₃-substituted actives
Membrane permeability SAR probe
Zero rotatable bonds vs. one rotatable bond in 4-ethyl analog
Deconvolution of conformational flexibility from bulk LogP effects
Antitubercular screening scaffold expansion
Linear pyranochromene core shared with active analog 7b
Selectivity index modulation by α-pyrone methylation
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